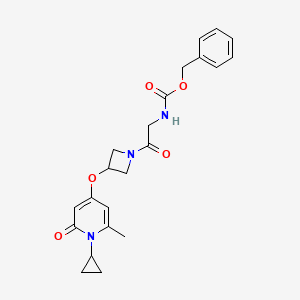

![molecular formula C13H12S B2395782 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene CAS No. 4565-20-2](/img/structure/B2395782.png)

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

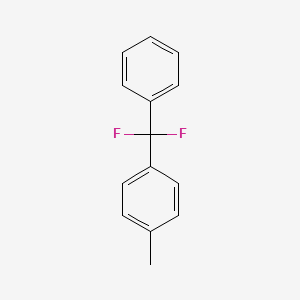

“2-[(E)-2-(4-methylphenyl)ethenyl]thiophene” is a chemical compound with the molecular formula C13H12S . It has a molecular weight of 200.3 .

Molecular Structure Analysis

The molecular structure of “2-[(E)-2-(4-methylphenyl)ethenyl]thiophene” consists of a thiophene ring attached to a 4-methylphenyl group via a double bond . The exact 3D structure would require more detailed analysis, such as X-ray crystallography or computational modeling .Scientific Research Applications

Electronic Properties and Applications

- Photo- and Electroluminescence: A thiophene-based compound and its copolymer showed photoluminescence in the blue–green region and were used in light-emitting devices. This suggests potential applications in optoelectronics (Blumstengel et al., 1999).

- Low Band Gap Polymer: The synthesis of 2-phenylthieno[3,4-b]thiophene resulted in a novel low band gap polymer, highlighting its usefulness in conductive polymers (Neef et al., 1999).

- Optical Properties: Study on various substituted p-phenyl ethenyl-E-thiophenes indicated their potential in understanding the optical properties of phenyl and heterocyclic-based ethenyl systems (Kumar et al., 2018).

Material Science and Chemistry

- Synthesis and Reactivity: Research on derivatives of phenylthiophene, including those similar to the compound , shows their potential for synthesizing biologically active compounds (Beaton et al., 1976).

- Crystal Structure Analysis: Studies on substituted thiophenes have shown a wide range of biological activities and applications in material science, such as in thin-film transistors and organic light-emitting transistors (Nagaraju et al., 2018).

- Synthesis of Novel Derivatives: Novel 2-aminothiophene derivatives were synthesized and evaluated for antimicrobial activity, indicating their potential in pharmaceutical applications (Prasad et al., 2017).

Mechanism of Action

The mechanism of action of “2-[(E)-2-(4-methylphenyl)ethenyl]thiophene” is not clear without additional context. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

properties

IUPAC Name |

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-10H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEZUVGDVWVKRQ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)

![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)

![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)

![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)